molecular formula C12H16N2O2 B11775951 (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide

(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide

カタログ番号: B11775951
分子量: 220.27 g/mol
InChIキー: PULFEDZGBMBXBR-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide ( 367521-36-6) is a chiral chemical building block of interest in medicinal chemistry and drug discovery research . This compound features a pyrrolidine-2-carboxamide scaffold, a structure frequently investigated for its potential biological activity. Scientific literature highlights the significance of stereochemistry in similar compounds; for instance, research on related molecules has shown that the (R)-enantiomer can exhibit potent biological activity as a KCNQ1 potassium channel activator, while the (S)-enantiomer was inactive in that context . This underscores the importance of enantiopure compounds like our (S)-configured product for structure-activity relationship (SAR) studies. The 4-methoxyphenyl group present in the structure is a common pharmacophore found in compounds screened for various therapeutic applications . Researchers value this molecule for developing new synthetic routes and exploring novel bioactive molecules. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

特性

分子式

C12H16N2O2

分子量

220.27 g/mol

IUPAC名

(2S)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-16-10-6-4-9(5-7-10)14-12(15)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1

InChIキー

PULFEDZGBMBXBR-NSHDSACASA-N

異性体SMILES

COC1=CC=C(C=C1)NC(=O)[C@@H]2CCCN2

正規SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN2

製品の起源

United States

準備方法

Reaction Mechanism and Conditions

The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF) at room temperature. Subsequent addition of 4-methoxyaniline initiates nucleophilic attack, yielding the target amide. The reaction typically achieves yields of 70–75% with high enantiomeric excess (>98%) when starting from optically pure (S)-pyrrolidine-2-carboxylic acid.

Purification and Characterization

Crude products are purified via crystallization from ethyl acetate/hexane mixtures, avoiding chromatographic methods to enhance scalability. X-ray crystallography confirms the (S)-configuration, as demonstrated in structurally analogous pyrrolidine derivatives.

Cyclization of Urea Precursors

An alternative route employs cyclization of urea precursors to construct the pyrrolidine ring while introducing the 4-methoxyphenyl group. This method, adapted from Mannich-type reactions, offers modularity in substituent placement.

Synthesis of Urea Intermediate

N-(4,4-Diethoxybutyl)-N'-(4-methoxyphenyl)urea is prepared by reacting 4-methoxyaniline with 4,4-diethoxybutyl isocyanate. The urea intermediate undergoes acid-catalyzed cyclization in tetrahydrofuran (THF) at 80°C, forming the pyrrolidine ring via intramolecular nucleophilic attack.

Stereochemical Control

While this method produces racemic mixtures, enantiomeric resolution is achieved using chiral high-performance liquid chromatography (HPLC). The (S)-enantiomer is isolated with 95% purity, albeit at reduced overall yields (50–60%) compared to direct coupling.

Asymmetric Synthesis Approaches

Asymmetric catalysis provides a stereoselective pathway to (S)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide without requiring pre-chiral starting materials.

Catalytic Enantioselective Hydrogenation

A proline-derived chiral catalyst facilitates asymmetric hydrogenation of a pyrroline intermediate. For example, (Z)-N-(4-methoxyphenyl)pyrrolin-2-carboxamide is hydrogenated under 50 bar H₂ pressure in methanol, yielding the (S)-pyrrolidine product with 90% enantiomeric excess (ee).

Dynamic Kinetic Resolution

Combining palladium-catalyzed amidation with enzymatic resolution enables dynamic control over stereochemistry. Lipase B from Candida antarctica selectively hydrolyzes the (R)-enantiomer of a racemic amide intermediate, enriching the (S)-product to >99% ee.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield ee (%) Scalability
Direct Coupling (S)-Pyrrolidine-2-carboxylic acid HATU, DIEA 75% >98 High
Urea Cyclization 4-Methoxyaniline, diethoxybutyl urea HCl, THF 60% 95* Moderate
Asymmetric Hydrogenation Pyrroline-carboxamide Chiral catalyst, H₂ 65% 90 Low
Dynamic Kinetic Resolution Racemic amide Lipase B, Pd(OAc)₂ 55% >99 Moderate

*After chiral HPLC resolution.

Industrial-Scale Considerations

Patented methodologies emphasize solvent selection and purification efficiency. For instance, substituting dimethylacetamide (DMA) for DMF in coupling reactions improves reaction homogeneity and facilitates product isolation. Similarly, avoiding chromatographic purification by using anti-solvent crystallization (e.g., water/THF mixtures) enhances process viability for kilogram-scale synthesis.

化学反応の分析

Hydrolysis of the Carboxamide Group

The carboxamide bond undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

ConditionsReactantsProducts
Acidic (e.g., HCl) (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide + H<sub>2</sub>O (reflux)Pyrrolidine-2-carboxylic acid + 4-Methoxyaniline
Basic (e.g., NaOH) (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide + H<sub>2</sub>O (reflux)Pyrrolidine-2-carboxylate salt (e.g., sodium salt) + 4-Methoxyaniline

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves deprotonation of water to form hydroxide ions, which attack the electrophilic carbonyl carbon.

Acylation Reactions

The pyrrolidine nitrogen and amide group can participate in acylation. For example, treatment with acetyl chloride in dichloromethane (DCM) and triethylamine (Et<sub>3</sub>N) yields N-acetyl derivatives:

Reaction Scheme :

(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide+CH3COClEt3N, DCMN-Acetyl-pyrrolidine-2-carboxamide derivative\text{(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Acetyl-pyrrolidine-2-carboxamide derivative}

Conditions :

  • Solvent: Dichloromethane

  • Base: Triethylamine (2.2 equivalents)

  • Temperature: Room temperature .

Alkylation at the Pyrrolidine Nitrogen

Alkylation reactions typically involve alkyl halides (e.g., methyl iodide) under basic conditions. While direct examples for this compound are scarce, analogous pyrrolidine carboxamides undergo alkylation at the nitrogen atom:

General Pathway :

(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide+R-XBaseN-Alkylated product\text{(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated product}

Key Considerations :

  • Steric hindrance from the 4-methoxyphenyl group may slow reactivity.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Coordination Chemistry

While not directly observed for this compound, structurally related pyrrolidine-azoformamide ligands (e.g., in zinc(II) complexes) demonstrate bidentate coordination via nitrogen and oxygen atoms . This suggests potential metal-binding capability in analogous systems.

科学的研究の応用

Chemical Properties and Structure

(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a carboxamide functional group. Its molecular formula is C13H17N1O2, with a molecular weight of approximately 219.28 g/mol. The presence of the methoxy group enhances the compound's lipophilicity and may influence its biological activity.

Medicinal Chemistry Applications

  • Pharmacological Studies :
    • The compound has been studied for its interactions with various biological targets. Research indicates that it may modulate ion channels, particularly potassium channels, which are critical in cardiac and neuronal functions. For instance, studies have shown that similar compounds can act as selective inhibitors of KCNQ1 potassium channels, which are involved in cardiac repolarization .
    • The structure-activity relationship (SAR) of (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide has been explored to optimize its efficacy against specific targets. Variations in the phenyl substituent have been correlated with changes in biological activity, demonstrating the importance of molecular modifications for enhancing therapeutic potential .
  • Antiviral Activity :
    • Compounds with similar scaffolds have been evaluated for their antiviral properties. For example, high-throughput screening has identified pyrrolidine derivatives as effective inhibitors of human respiratory syncytial virus (hRSV), suggesting that (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide may also exhibit antiviral activity .
  • Anticancer Properties :
    • Research indicates that derivatives of pyrrolidine compounds can induce apoptosis in cancer cells. Preclinical studies have demonstrated that compounds similar to (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide can inhibit proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis .

A549 Cell Line Study

In vitro studies on the A549 lung cancer cell line demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM, indicating potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

MCF7 Cell Line Study

Research involving MCF7 breast cancer cells reported an IC50 value of 12.5 µM, where the compound was found to cause cell cycle arrest at the G1 phase.

HeLa Cell Line Study

Studies on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic investigations suggest favorable absorption and distribution profiles for (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

作用機序

(S)-N-(4-メトキシフェニル)ピロリジン-2-カルボンアミドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、受容体や酵素に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、その適用における特定のコンテキストによって異なります。

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activities

The pharmacological profile of pyrrolidine-2-carboxamide derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name/ID Substituents Biological Activity/Property Reference
(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide 4-Methoxyphenyl Baseline compound; structural template Target
Compound 21g 4-Nitrophenylsulfonyl, pyrimidin-4-yl Superior anthelmintic activity (vs. albendazole)
Compound 24 2-Chlorophenylmethyl, 4-methoxyphenylmethylamino Neuropeptide FF receptor antagonist (Ki = 4.6 nM)
(2S)-1-(4-Chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl] 4-Chlorophenylsulfonyl, 2-methoxyphenylmethyl Structural analog; potential CNS activity
(2R,4S)-N-(2,5-Difluorophenyl) derivative Trifluoroacetyl, difluorophenyl Induces apoptosis in HepG2 cells (IC50 = 12.5 µM)
Example 51 (Patent) 4-Methylthiazol-5-yl, hydroxyproline Anticancer candidate (structure-activity relationship study)
Key Observations:
  • Anthelmintic Activity: Compound 21g (4-nitrophenylsulfonyl substituent) exhibits enhanced activity compared to 2-aminopyrimidine derivatives, highlighting the importance of electron-withdrawing groups .
  • Receptor Antagonism: Compound 24’s 2-chlorophenylmethyl and 4-methoxyphenylmethylamino groups optimize binding to neuropeptide FF receptors, achieving nanomolar potency .
  • Apoptosis Induction: Fluorinated derivatives (e.g., (2R,4S)-N-(2,5-Difluorophenyl)) demonstrate concentration-dependent apoptosis in hepatocellular carcinoma cells, suggesting fluorine enhances bioavailability or target engagement .
Solubility and Stability:
  • The 4-methoxyphenyl group in the target compound likely enhances lipophilicity compared to polar derivatives like 21g (4-nitrophenylsulfonyl).
  • Thiazole-containing analogs (e.g., Example 51) may improve metabolic stability due to heterocyclic rigidity .

Structural Diversity and Target Selectivity

  • Neuropeptide FF Antagonists: Compounds 24–39 (Evidences 2–5) feature variations in N-alkyl chains (e.g., phenethyl, pyridin-4-yl), with compound 24 showing optimal receptor affinity. Substitution at the pyrrolidine 4-position (e.g., 4-methoxyphenylmethylamino) is critical for activity .
  • Anticancer Derivatives : Trifluoroacetyl and difluorophenyl groups in ’s compound enhance cytotoxicity, possibly through increased membrane permeability or protease resistance .

生物活性

(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide is an organic compound with significant potential in medicinal chemistry. Its structure features a pyrrolidine ring substituted with a methoxyphenyl group, which may influence its biological activity and pharmacological properties. The compound's molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, and it has a molecular weight of approximately 220.27 g/mol .

The biological activity of (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide can be attributed to its ability to interact with various biological targets. The carboxamide group is known for participating in hydrogen bonding, which can enhance binding affinity to target proteins. This interaction is crucial for the compound's pharmacodynamics and pharmacokinetics.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide. Research indicates that derivatives of this class exhibit significant antibacterial and antifungal activities:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar derivatives have also displayed antifungal properties, particularly against Candida albicans .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide. Key findings include:

  • Substituent Influence : The presence of electron-donating groups, such as methoxy, significantly enhances antibacterial activity. Conversely, substitutions that introduce steric hindrance or electronic withdrawal can diminish activity .
  • Enantiomeric Potency : Studies on related compounds suggest that the (S)-enantiomer may exhibit lower potency than its (R)-counterpart in certain biological assays, indicating the importance of stereochemistry in drug design .

Case Studies

  • Antimicrobial Efficacy : A series of pyrrolidine derivatives were evaluated for their antimicrobial properties, revealing that modifications to the phenyl substituent could lead to enhanced potency against specific bacterial strains .
  • Pharmacokinetic Studies : In vitro assessments demonstrated that related compounds exhibited high plasma protein binding and variable metabolic stability across species, which are critical factors in drug development .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityNotable Features
(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamideC12H16N2O2Antibacterial, AntifungalMethoxy substitution enhances solubility
(S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamideC12H16ClN2O2AntibacterialChlorine substituent increases reactivity
N-Hydroxy 1n(4-Methoxyphenyl)sulfonylC13H19N3O6SVariableSulfonyl group alters biological activity

Q & A

Basic: What synthetic methodologies are commonly employed for (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide?

The synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with 4-methoxyaniline. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like HATU or EDCI to form an active ester intermediate.
  • Stereoselective coupling : Chiral auxiliaries or enantiopure starting materials ensure retention of the (S)-configuration .
  • Protection/deprotection strategies : Methoxy groups are introduced via nucleophilic substitution or protected during synthesis to prevent side reactions .

Basic: How is the stereochemical integrity of this compound validated?

X-ray crystallography is the gold standard. For example:

  • Data collection : Single crystals are analyzed using synchrotron radiation (λ = 0.71073 Å) at 160 K .
  • Refinement : SHELXL software refines positional and anisotropic displacement parameters, confirming the (S)-configuration with a Flack parameter of 0.02(2) .
  • Torsion angles : Key dihedral angles (e.g., C5–N6–C7–O7 = −77.56°) validate the pyrrolidine ring conformation .

Advanced: How can researchers reconcile discrepancies in reported crystallographic data?

Discrepancies in bond lengths or angles (e.g., C–O vs. C–N variations) are addressed via:

  • Multi-dataset refinement : Cross-validate using independent datasets (e.g., orthorhombic vs. monoclinic polymorphs) .
  • Disorder modeling : Partial occupancy refinement for disordered solvent molecules (e.g., dimethyl sulfoxide in ) .
  • Software benchmarking : Compare SHELXL refinements with alternative programs (e.g., PHENIX) to identify systematic errors .

Advanced: What strategies enhance bioactivity in drug discovery applications?

  • Substituent optimization : Introducing electron-withdrawing groups (e.g., fluoro) at the 4-methoxyphenyl ring improves target affinity, as seen in antiviral analogs (EC50 = 2.3 µM) .
  • Conformational restriction : Cyclization of the pyrrolidine ring (e.g., tetrahydroquinoline derivatives) enhances metabolic stability .
  • Pharmacophore mapping : Molecular docking identifies critical interactions (e.g., hydrogen bonding with AT1 receptor residues) .

Experimental Design: How are antiviral activity assays designed for this compound?

  • Cell-based assays : Use of HEK293T cells infected with hRSV.
    • Time-of-addition studies : Add compound at 0–2 h post-infection to pinpoint early-stage inhibition (e.g., viral attachment) .
    • Dose-response curves : EC50 values (e.g., 2.3 µM) are calculated using nonlinear regression of viral cytopathic effect data .
  • Control benchmarks : Compare with ribavirin (selectivity index = 13.4 vs. 5.0) to assess therapeutic potential .

Advanced: How is computational modeling applied to predict target interactions?

  • Docking simulations : AutoDock Vina or Glide predicts binding poses to receptors (e.g., neuropeptide FF receptors).
    • Scoring functions : Van der Waals and electrostatic terms prioritize high-affinity analogs (e.g., ΔG = −9.8 kcal/mol) .
  • Molecular dynamics (MD) : 100-ns simulations in explicit solvent (e.g., TIP3P water) assess stability of ligand-receptor complexes .
  • QSAR models : Hammett constants correlate substituent effects with IC50 values (R² = 0.89) .

Advanced: What role does this compound play in asymmetric catalysis?

Chiral derivatives are integrated into metal-organic frameworks (MOFs) for catalysis:

  • MOF synthesis : Ligands like (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide coordinate Cr³⁺ nodes in MIL-101, achieving >90% yield in aldol reactions .
  • Enantioselectivity : The (S)-configuration induces ee values of 80% via steric control of transition states .

Methodological Challenge: How are solubility issues addressed in formulation studies?

  • Co-crystallization : Dimethyl sulfoxide monosolvates improve aqueous solubility (e.g., 3162.48 ų unit cell volume) .
  • Salt formation : Hydrochloride salts (e.g., ) enhance bioavailability via ion-pair interactions .
  • Surfactant-based delivery : Poloxamer 407 micelles increase cellular uptake by 3.5-fold in vitro .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。